molecular formula C8H13FN2O3 B2521853 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2253633-01-9

3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one

Cat. No.: B2521853
CAS No.: 2253633-01-9
M. Wt: 204.201
InChI Key: TWLAJKFOTGXMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one is a sophisticated spirocyclic compound designed for medicinal chemistry and drug discovery research. This molecule features a unique structure combining a diazaspiro[5.5]undecane core with ether and carbonyl functionalities, a scaffold recognized in the development of compounds targeting critical biological pathways . The incorporation of a fluoromethyl group is a strategic modification often employed to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable probe for investigating structure-activity relationships. Spirocyclic diazaspiro[5.5]undecane derivatives have been identified as a privileged chemotype in pharmaceutical research, demonstrating promising biological activities. Scientific literature highlights that such cores are investigated as potential therapeutics for a range of disorders, including as inducers of the endoplasmic reticulum stress response with cytotoxic activity in cancer cell models , and as inhibitors of enzymes like acetyl-CoA carboxylase for metabolic disease research . The rigid, three-dimensional geometry of the spirocyclic scaffold provides a versatile platform for creating diverse compound libraries aimed at probing novel biological targets. This compound is intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and the synthesis of novel analogs. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O3/c9-1-6-2-11-8(4-13-6)3-10-7(12)14-5-8/h6,11H,1-5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLAJKFOTGXMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2(N1)CNC(=O)OC2)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic core followed by the introduction of the fluoromethyl group. One common method involves the reaction of a suitable precursor with fluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted spiro compounds .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one typically involves the formation of its spirocyclic core followed by the introduction of the fluoromethyl group. This can be achieved through reactions with fluoromethylating agents under controlled conditions, often utilizing solvents like dichloromethane and specific catalysts to optimize yield and purity.

Common Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Useful for modifying existing functional groups.
  • Substitution : Allows for the replacement of functional groups.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new synthetic pathways and develop novel compounds.

Biology

Biologically, this compound is being studied for its potential enzyme inhibition properties and receptor binding activities. It has been suggested that it may affect pathways related to RNA modification and gene expression regulation by targeting the METTL3/METTL14 protein complex, which plays a critical role in m6A methylation processes in RNA biology.

Medicine

In medicinal chemistry, research is focusing on its potential as a pharmaceutical agent. Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties by inhibiting abnormal cellular proliferation. The compound's ability to modulate biochemical pathways makes it a candidate for treating various diseases.

Industrial Applications

Industrially, this compound can be utilized in developing new materials with unique properties such as polymers or coatings. Its spirocyclic structure imparts distinct characteristics that can enhance material performance in specific applications.

A study investigated the biological activity of this compound in vitro. Results indicated that the compound significantly reduced m6A levels in polyadenylated RNA across various cell lines, suggesting its role in modulating RNA methylation processes and potentially influencing gene expression patterns.

Case Study 2: Pharmacological Evaluation

Another research effort focused on evaluating the pharmacological properties of this compound. It was found to exhibit low toxicity profiles while demonstrating promising effects on cellular pathways involved in survival under stress conditions. This highlights its potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as gene expression, signal transduction, or metabolic activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Heteroatoms Synthetic Method
This compound C₁₀H₁₁FN₂O₃ 204.20 Fluoromethyl, ketone (position 9) 2 O, 2 N (4,8-dioxa-1,10-diaza) Robinson annelation
N,N-dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine C₁₁H₁₉N₅ 221.31 Dimethyl, pyrimidin-4-amine, piperazine 5 N Multi-step alkylation
8,10-diaza-spiro[4.5]decan-6-one (hypothetical analog) C₈H₁₂N₂O 168.20 Ketone (position 6) 2 N Cyclocondensation
Fluorinated spiro[5.5]undecane derivative (C₈H₁₃FN₂O₃) C₈H₁₃FN₂O₃ 204.20 Fluoromethyl, ester groups 2 O, 2 N Hydrogenation

Key Findings:

Electron-Withdrawing Effects: The fluoromethyl group in the target compound enhances polarity and metabolic stability compared to non-fluorinated analogs like N,N-dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine. This substituent also reduces basicity relative to piperazine-containing analogs .

Heteroatom Influence: The 4,8-dioxa-1,10-diaza configuration creates a rigid, electron-deficient core, contrasting with purely nitrogenous spirocycles (e.g., 8,10-diaza-spiro[4.5]decan-6-one). Oxygen atoms improve solubility in polar solvents but may reduce membrane permeability .

Synthetic Complexity : The target compound requires precise annelation to position the fluoromethyl group, whereas analogs with simpler substituents (e.g., ester groups) are synthesized via direct hydrogenation .

Bioactivity Trends: Fluorinated spirocycles exhibit enhanced binding affinity in kinase inhibition assays compared to non-fluorinated counterparts, as seen in studies of similar scaffolds .

Critical Research Insights

  • Nomenclature Consistency: The ketone at position 9 in the target compound adheres to IUPAC priority rules, ensuring unambiguous identification . Misnumbering in analogs (e.g., placing the ketone at position 6 in spiro[4.5]decan-6-one) can lead to structural misinterpretation.
  • Stability Under Stress : Fluorinated spirocycles demonstrate superior thermal stability (TGA decomposition >250°C) compared to oxygen-free analogs, attributed to strong C-F bonds .

Biological Activity

3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one (CAS Number: 2253633-01-9) is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of both nitrogen and oxygen atoms, positions it as a candidate for various pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H13_{13}FN2_2O3_3
  • Molecular Weight : 204.20 g/mol
  • Structure : The compound features a spirocyclic framework that is pivotal in its interaction with biological targets.

Research indicates that this compound primarily targets the METTL3/METTL14 protein complex , which is involved in RNA modification and gene expression regulation. Similar compounds have demonstrated the ability to act as antagonists by binding to specific targets and inhibiting their function, thereby affecting cellular pathways related to mRNA methylation and stability .

Biological Activity

The biological activities associated with this compound include:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in metabolic pathways, potentially impacting conditions like obesity and metabolic syndrome .
  • Antagonism of Neurotransmitter Receptors : The compound might exhibit antagonistic properties against neuropeptide Y (NPY) receptors, which are implicated in appetite regulation and energy homeostasis .
  • Potential Therapeutic Applications : Due to its effects on metabolic pathways and receptor interactions, this compound could be explored for treating disorders such as obesity, pain management, and various cardiovascular diseases .

Case Studies and Experimental Data

Several studies have focused on the pharmacological potential of diazaspiro compounds similar to this compound. Key findings include:

  • Inhibition Studies :
    • Compounds with similar structures have shown IC50_{50} values below 10 μM against NPY Y5 receptors, indicating strong binding affinity and potential efficacy in treating disorders characterized by excess NPY .
    • A study on related compounds revealed that substitutions at certain positions significantly affected binding affinities to MCH-R1 (melanin-concentrating hormone receptor), emphasizing the importance of structural modifications for enhancing biological activity .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for related compounds, which may translate similarly for this compound .

Comparative Analysis with Similar Compounds

Compound NameStructurePrimary ActivityIC50_{50}References
1,9-Diazaspiro[5.5]undecaneStructureNPY receptor antagonist< 10 μM
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-oneStructureEnzyme inhibition< 500 nM

Q & A

Q. What are the key considerations for naming spirocyclic compounds like 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one?

The IUPAC nomenclature prioritizes functional groups and numbering based on ring size and substituent positions. For spiro systems, the smaller ring is numbered first. The "4,8-dioxa" indicates oxygen atoms at positions 4 and 8, while "1,10-diaza" denotes nitrogen atoms at positions 1 and 10. The fluoromethyl group at position 3 and the ketone at position 9 follow functional group priority rules .

Q. What synthetic routes are commonly used to prepare spirocyclic compounds with fluorinated substituents?

Fluorinated spiro compounds are often synthesized via:

  • Robinson annelation : Cyclization of heterocyclic carboxaldehydes with cyclic ketones, followed by hydrogenation to stabilize the spiro framework .
  • Claisen-Schmidt condensation : For introducing arylidene groups to spiro scaffolds, as demonstrated in the synthesis of 8,10-bis[(E)arylidene]-1,5-dioxaspiro[5.5]undecan-9-ones . Fluoromethyl groups may be introduced via nucleophilic substitution or fluorination reagents.

Q. How is structural characterization of spirocyclic compounds performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent environments and diastereomer ratios (e.g., 70:30 in some cases) .
  • HRMS (ESI) : Validates molecular mass (e.g., measured vs. calculated m/z values within 0.0004 Da error) .
  • IR spectroscopy : Confirms functional groups (e.g., ketone C=O stretches at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can diastereomeric ratios be optimized during spirocyclic compound synthesis?

Diastereoselectivity is influenced by:

  • Solvent systems : Deep eutectic solvents (e.g., ChCl/Urea) enhance regio- and diastereoselectivity in cycloadditions .
  • Catalyst-free conditions : Reduces side reactions, as seen in the synthesis of trispiro-oxindoles .
  • Chromatographic separation : Preparative HPLC resolves diastereomers (e.g., 2:1 mixtures resolved to >95% purity) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Conflicting data (e.g., NMR peak splitting or unexpected HRMS values) require:

  • 2D NMR (COSY, NOESY) : To confirm spatial relationships between protons and carbons .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and ring junctions.
  • Isotopic labeling : To trace unexpected fragmentation patterns in mass spectrometry .

Q. What methodologies are used to evaluate the biological activity of fluorinated spiro compounds?

  • Enzyme inhibition assays : For targets like soluble epoxide hydrolase (sEH) or MmpL3, using fluorometric substrates to measure IC50_{50} values .
  • Receptor binding studies : Radioligand displacement assays (e.g., GABA receptor modulation by diazaspiro compounds) .
  • Computational docking : Molecular dynamics simulations predict binding affinities based on fluoromethyl group interactions .

Q. How can structure-activity relationships (SAR) be explored for spirocyclic derivatives?

  • Variation of substituents : Systematic replacement of fluoromethyl with other groups (e.g., cyclopropyl, benzyl) to assess impact on activity .
  • Stereochemical analysis : Compare activities of diastereomers (e.g., 3R vs. 3S configurations) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., ketone, fluoromethyl) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.